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molecular formula C7H7O3S- B8598656 Toluenesulfonate

Toluenesulfonate

Cat. No. B8598656
M. Wt: 171.20 g/mol
InChI Key: LBLYYCQCTBFVLH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04987242

Procedure details

In a preferred embodiment, a mixture containing an 11a-halo-6-deoxy-6-demethyl-6-methylenetetracycline. preferably the p-toluene sulfonate of 11a-chloro methacycline; bis(triphenylphosphine)(hydroxylamine hydrochloride) dichloro rhodium (II) or its O-alkyl derivative complex, preferably hydroxylamine hydrochloride complex; and a tertiary phosphine, preferably triphenylphosphine, in methanol is subjected to agitation in a stainless steel autoclave, and hydrogenated at about 50° to 90° C. under a pressure between about 3 and 12 kg/cm2, prior to the termination of the reaction. Sulfosalicylic acid is added and the reaction mixture is cooled to about 0° C. for 2-4 hours. The alpha-6-deoxy-5-oxytetracyline sulfosalicylate, preferably doxycyline sulfosalicylate (or toluene sulfonate) thus obtained is filtered and washed with methanol.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
11a-halo-6-deoxy-6-demethyl-6-methylenetetracycline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
11a-chloro methacycline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
bis(triphenylphosphine)(hydroxylamine hydrochloride) dichloro rhodium (II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
O-alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
tertiary phosphine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:3]=[CH:4][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:6][CH:7]=1.[C:12]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[OH:31][C:32]([C:34]1[C:35](=[CH:37][CH:38]=[C:39]([CH:44]=1)S(O)(=O)=O)[OH:36])=[O:33]>CO>[S:8]([O:36][C:35]1[C:34](=[CH:44][CH:39]=[CH:38][CH:37]=1)[C:32]([O-:31])=[O:33])([OH:11])(=[O:10])=[O:9].[C:6]1([CH3:12])[C:5]([S:8]([O-:11])(=[O:9])=[O:10])=[CH:4][CH:3]=[CH:2][CH:7]=1

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=O)C=1C(O)=CC=C(S(=O)(=O)O)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
11a-halo-6-deoxy-6-demethyl-6-methylenetetracycline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Six
Name
11a-chloro methacycline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
bis(triphenylphosphine)(hydroxylamine hydrochloride) dichloro rhodium (II)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
O-alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
tertiary phosphine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenated at about 50° to 90° C. under a pressure between about 3 and 12 kg/cm2, prior to the termination of the reaction

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)OC=1C(C(=O)[O-])=CC=CC1
Name
Type
product
Smiles
C=1(C(=CC=CC1)S(=O)(=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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